SULFO-TAG N-hydroxysuccinimide ester is a specialized chemical compound employed primarily in bioconjugation applications. It is an amine-reactive labeling reagent that facilitates the formation of stable amide bonds between carboxylic acids and primary amines, such as those found in proteins. The sulfonate group enhances its water solubility, making it particularly useful for reactions in aqueous environments, which is advantageous for biological applications. This compound is notable for its ability to conjugate with proteins containing lysine residues or N-terminal amino groups, allowing for effective labeling and detection in various assays.
The primary reaction involving SULFO-TAG N-hydroxysuccinimide ester occurs between the NHS ester and primary amines. The reaction mechanism can be summarized as follows:
SULFO-TAG N-hydroxysuccinimide ester exhibits significant biological activity due to its ability to conjugate with proteins and other biomolecules. The resulting conjugates are utilized in various assays, including enzyme-linked immunosorbent assays (ELISA) and Western blotting, where they serve as detection tags that enhance signal sensitivity. The low non-specific binding characteristic of SULFO-TAG conjugates allows for high specificity in detection applications, making them ideal for use in conjunction with sensitive instrumentation like those from Meso Scale Discovery .
The synthesis of SULFO-TAG N-hydroxysuccinimide ester involves several key steps:
SULFO-TAG N-hydroxysuccinimide ester has diverse applications in biochemical research and diagnostics:
Interaction studies utilizing SULFO-TAG N-hydroxysuccinimide ester focus on understanding how proteins interact with each other or with other biomolecules. These studies often employ techniques such as:
SULFO-TAG N-hydroxysuccinimide ester shares similarities with several other compounds used for protein labeling and crosslinking. Here is a comparison highlighting its uniqueness:
Compound Name | Solubility | Reactivity | Unique Features |
---|---|---|---|
SULFO-N-hydroxysuccinimide ester | High (aqueous) | Amine-reactive | Sulfonate group increases solubility; cell surface crosslinking only |
N-hydroxysuccinimide ester | Moderate | Amine-reactive | Less soluble; capable of permeating cell membranes |
Bis(sulfosuccinimidyl) suberate | High (aqueous) | Amine-reactive | Bifunctional crosslinker; used for linking two molecules |
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Moderate | Activator | Used primarily for activating carboxylic acids; not directly reactive with amines |
SULFO-TAG N-hydroxysuccinimide ester stands out due to its enhanced water solubility and specificity for surface labeling without penetrating cell membranes, making it particularly valuable in cellular studies where maintaining membrane integrity is crucial .